molecular formula C19H15FN2O B1225792 3-(4-Fluorophenyl)-5-(2-furanyl)-2-phenyl-3,4-dihydropyrazole

3-(4-Fluorophenyl)-5-(2-furanyl)-2-phenyl-3,4-dihydropyrazole

Cat. No. B1225792
M. Wt: 306.3 g/mol
InChI Key: QVGADSAEXXGQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-(2-furanyl)-2-phenyl-3,4-dihydropyrazole is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Structural and Physical Properties

  • The compound, as part of a larger group of fluorophenyl and furanyl pyrazolines, has been studied for its structural properties. It features a nearly planar B–C–D–E linked ring system with specific dihedral angles, and the fluorophenyl group is almost perpendicular to the pyrazoyl ring (El-Hiti et al., 2019).

Synthesis and Chemical Reactions

  • Various pyrazole compounds, including ones with 3-(4-fluorophenyl) and 5-phenyl-4,5-dihydro-1H-pyrazole structures, have been synthesized using chalcones and hydrazine hydrate (Loh et al., 2013).
  • Novel pyrazole derivatives have been synthesized using 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione, leading to compounds with potential for varied applications (Erdem et al., 2017).

Crystallography and Molecular Structure

  • The molecular and crystal structures of related pyrazoline derivatives have been characterized, providing insights into their molecular conformations and potential interactions (Jasinski et al., 2012).

Potential Applications in Nonlinear Optics

  • The compound's molecular structure and properties, like charge transfer and hyperpolarizability, suggest potential applications in nonlinear optics, as indicated by molecular docking studies (Mary et al., 2015).

Photoreactive Properties

  • Light-induced reactions involving similar fluorophenyl pyrazole compounds have been investigated, revealing potential for synthetic applications in photochemistry (He et al., 2021).

Biological and Pharmaceutical Research

  • Some derivatives of 3,5-disubstituted pyrazoles have shown promising antibacterial and antifungal activities, indicating potential for pharmaceutical research (Reddy et al., 2017).

properties

Product Name

3-(4-Fluorophenyl)-5-(2-furanyl)-2-phenyl-3,4-dihydropyrazole

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-(furan-2-yl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C19H15FN2O/c20-15-10-8-14(9-11-15)18-13-17(19-7-4-12-23-19)21-22(18)16-5-2-1-3-6-16/h1-12,18H,13H2

InChI Key

QVGADSAEXXGQMO-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CO2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-5-(2-furanyl)-2-phenyl-3,4-dihydropyrazole

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